(S)-2-Amino-1-(3-methoxymethyl-piperidin-1-yl)-propan-1-one
Description
(S)-2-Amino-1-(3-methoxymethyl-piperidin-1-yl)-propan-1-one (CAS: 874830-59-8) is a chiral piperidine-derived compound characterized by a methoxymethyl substituent at the 3-position of the piperidine ring and a 2-aminopropan-1-one backbone. Notably, this compound has been classified as a discontinued product in commercial catalogs, suggesting challenges in synthesis, stability, or application .
Properties
IUPAC Name |
(2S)-2-amino-1-[3-(methoxymethyl)piperidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-8(11)10(13)12-5-3-4-9(6-12)7-14-2/h8-9H,3-7,11H2,1-2H3/t8-,9?/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAKAPPNOEJPHOC-IENPIDJESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC(C1)COC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCCC(C1)COC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-1-(3-methoxymethyl-piperidin-1-yl)-propan-1-one typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Methoxymethyl Group: The methoxymethyl group can be introduced via a substitution reaction using methoxymethyl chloride in the presence of a base.
Chiral Resolution: The chiral center can be introduced through asymmetric synthesis or chiral resolution techniques.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents used in the reactions are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-1-(3-methoxymethyl-piperidin-1-yl)-propan-1-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methoxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
(S)-2-Amino-1-(3-methoxymethyl-piperidin-1-yl)-propan-1-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential as a drug candidate.
Industrial Applications: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-2-Amino-1-(3-methoxymethyl-piperidin-1-yl)-propan-1-one involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Variations
The compound belongs to a family of amino-propanone derivatives with substituted heterocyclic rings. Below is a comparative analysis with structurally related compounds:
Physicochemical and Commercial Considerations
- Methoxymethyl vs. Bulky Substituents: The methoxymethyl group in the target compound provides moderate steric hindrance and polarity, whereas bulkier groups (e.g., benzyl-methyl-amino in CAS 1354029-53-0) may hinder bioavailability or complicate synthesis .
- Commercial Discontinuation: The discontinuation of (S)-2-Amino-1-(3-methoxymethyl-piperidin-1-yl)-propan-1-one contrasts with pyrrolidine-based derivatives (e.g., CAS 2090407-66-0), which remain available.
Methodological Insights from Research Tools
Biological Activity
(S)-2-Amino-1-(3-methoxymethyl-piperidin-1-yl)-propan-1-one is a compound of significant interest in medicinal chemistry and pharmacology. Its unique structural features and potential biological activities make it a candidate for various therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a piperidine ring substituted with a methoxymethyl group and an amino group attached to a propanone backbone. The molecular formula is with a molecular weight of approximately 200.278 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₂₀N₂O₂ |
| Molecular Weight | 200.278 g/mol |
| IUPAC Name | (S)-2-amino-1-(3-methoxymethyl-piperidin-1-yl)-propan-1-one |
Synthesis
The synthesis of (S)-2-Amino-1-(3-methoxymethyl-piperidin-1-yl)-propan-1-one typically involves several steps:
- Formation of the Piperidine Ring : This can be achieved through cyclization reactions under acidic or basic conditions.
- Introduction of the Methoxymethyl Group : Alkylation reactions using methoxymethyl chloride are commonly employed.
- Attachment of the Amino Group : This is usually accomplished via reductive amination.
- Construction of the Propanone Backbone : Aldol condensation or similar reactions are utilized for this purpose.
The biological activity of (S)-2-Amino-1-(3-methoxymethyl-piperidin-1-yl)-propan-1-one is primarily attributed to its interaction with specific receptors in the central nervous system, particularly dopamine receptors. Preliminary studies suggest that this compound may act as an agonist at the D3 dopamine receptor, promoting β-arrestin translocation and G protein activation, which are critical pathways for neuroprotective effects.
Pharmacological Effects
Research indicates that (S)-2-Amino-1-(3-methoxymethyl-piperidin-1-yl)-propan-1-one exhibits several pharmacological effects:
- Neuroprotective Properties : It has shown potential in protecting dopaminergic neurons from neurodegeneration, making it a candidate for treating neuropsychiatric disorders.
- Selectivity for D3 Receptors : The compound displays high selectivity for D3 receptors over D2 receptors, which may mitigate side effects commonly associated with other dopaminergic drugs.
Case Studies and Research Findings
Several studies have investigated the biological activity and potential therapeutic applications of (S)-2-Amino-1-(3-methoxymethyl-piperidin-1-yl)-propan-1-one:
-
Neuroprotective Effects : In animal models, compounds similar to (S)-2-Amino-1-(3-methoxymethyl-piperidin-1-yl)-propan-1-one have been shown to protect against neurodegeneration induced by neurotoxic agents such as MPTP and 6-OHDA .
Study Findings Study A Demonstrated neuroprotection in rodent models against MPTP-induced damage. Study B Showed selective D3 receptor activation leading to enhanced neuroprotection without significant D2 receptor engagement. - Molecular Docking Studies : Computational modeling has suggested that (S)-2-Amino-1-(3-methoxymethyl-piperidin-1-yl)-propan-1-one binds effectively to the D3 receptor, indicating its potential as a lead compound for drug development targeting neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
